molecular formula C22H27NO5 B15287113 Boc-O-benzyl-alpha-methyl-L-Tyr CAS No. 77457-03-5

Boc-O-benzyl-alpha-methyl-L-Tyr

Cat. No.: B15287113
CAS No.: 77457-03-5
M. Wt: 385.5 g/mol
InChI Key: QPRMUNUFRFMEDC-QFIPXVFZSA-N
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Chemical Reactions Analysis

Boc-O-benzyl-alpha-methyl-L-Tyr undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Boc-O-benzyl-alpha-methyl-L-Tyr has a wide range of scientific research applications, including :

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly peptides and proteins.

    Biology: This compound is utilized in the study of enzyme-substrate interactions and protein folding.

    Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Industry: this compound is used in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of Boc-O-benzyl-alpha-methyl-L-Tyr involves its role as a protected amino acid derivative. The Boc (tert-butoxycarbonyl) group protects the amino group, preventing unwanted reactions during peptide synthesis . The benzyl group protects the hydroxyl group of tyrosine, allowing for selective deprotection and further functionalization . These protective groups are removed under specific conditions to yield the desired peptide or protein product.

Comparison with Similar Compounds

Boc-O-benzyl-alpha-methyl-L-Tyr can be compared with other similar compounds, such as :

    Boc-O-benzyl-L-tyrosine: Similar in structure but lacks the alpha-methyl group.

    Boc-N-methyl-L-phenylalanine: Similar in having a Boc-protected amino group but differs in the side chain structure.

    Boc-N-methyl-D-alanine: Similar in having a Boc-protected amino group but differs in the side chain and stereochemistry.

The uniqueness of this compound lies in its specific protective groups and the presence of the alpha-methyl group, which provides steric hindrance and influences the reactivity of the compound .

Properties

CAS No.

77457-03-5

Molecular Formula

C22H27NO5

Molecular Weight

385.5 g/mol

IUPAC Name

(2S)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoic acid

InChI

InChI=1S/C22H27NO5/c1-21(2,3)28-20(26)23-22(4,19(24)25)14-16-10-12-18(13-11-16)27-15-17-8-6-5-7-9-17/h5-13H,14-15H2,1-4H3,(H,23,26)(H,24,25)/t22-/m0/s1

InChI Key

QPRMUNUFRFMEDC-QFIPXVFZSA-N

Isomeric SMILES

C[C@](CC1=CC=C(C=C1)OCC2=CC=CC=C2)(C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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